molecular formula C7H4FN3O2 B11771989 5-fluoro-4-nitro-1H-benzo[d]imidazole

5-fluoro-4-nitro-1H-benzo[d]imidazole

Cat. No.: B11771989
M. Wt: 181.12 g/mol
InChI Key: FDHMCFQJSGRRDR-UHFFFAOYSA-N
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Description

5-fluoro-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of fluorine and nitro groups in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-1,2-phenylenediamine with nitro-substituted carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and other desirable properties .

Scientific Research Applications

5-fluoro-4-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-fluoro-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
  • 4-fluoro-1H-benzo[d]imidazole-5-carboxylic acid
  • 5-chloro-4-nitro-1H-benzo[d]imidazole

Uniqueness

5-fluoro-4-nitro-1H-benzo[d]imidazole stands out due to the presence of both fluorine and nitro groups, which confer unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluoro-4-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)

InChI Key

FDHMCFQJSGRRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])F

Origin of Product

United States

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